Journal Name:Journal of Applied Crystallography
Journal ISSN:1600-5767
IF:6.1
Journal Website:http://journals.iucr.org/j/
Year of Origin:0
Publisher:International Union of Crystallography
Number of Articles Per Year:191
Publishing Cycle:
OA or Not:Not
Electrochemo-mechanical response of all solid-state batteries: Finite element simulations supported by image-based 3D reconstruction of X-ray microscopy tomography
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.electacta.2023.142873
Diffusion-induced stress (DIS) generation in the microstructure and contact loss at the active material (AM)/solid electrolyte (SE) and active layer/current collector interfaces strongly affect the electrochemical and mechanical stabilities of all-solid-state batteries (ASSBs). A fully coupled chemo-mechanical model based on the 3D microstructure of ASSBs reconstructed via synchrotron transmission X-ray microscopy tomography was established to analyze the voltage profile of different Young's modulus matching factors for AM and SE, singular DIS generation, and interfacial failure in ASSBs. The working voltage plateau of the ASSBs increases with the Young's modulus of the SE, while the voltage oscillation at the beginning of the delithiation process was attributed to the chemical potential difference between the various points of the active particles. Stress and deformation are key factors affecting the interfacial stability of ASSBs. A singular stress field, in which strain localization preferentially occurs in AM particles, results in complex interfacial failures in ASSBs. Theoretical considerations suggest that an interlayer combining high interfacial toughness with a sufficient electron transport coefficient will prevent the delamination of ASSBs by making strain localization away from the current collector. The established model explains the electrochemo-mechanical behavior in response to different mechanical properties of AM and SE and the interfacial failure mechanism of ASSBs, which in turn will offer guidance in the design of future ASSBs.
Detail
Engineering fast ion conductive nanowetted interface layer for high-performance dendrite-free lithium metal cells
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.electacta.2023.142884
To achieve lithium metal batteries with high safety and good electrochemical performances, electrolytes with superior ionic conductivity and mechanical strength are urgently desired. Herein, a diphasic multilayered quasi-solid polymer electrolyte (dmlSPE) with glass fiber cloth/metal-organic framework (GFC/ZIF-8) as the skeleton layer and polymers as the surface layer was developed. In such a unique structure, GFC/ZIF-8 layer with nanowetted interfaces substituted the fast Li ion transfer kinetics of the liquid phase for the slow one of solid polymers, efficiently accelerating the Li ion transportation. And polymer surface layers realized stable electrolyte/anode interfaces. Moreover, GFC/ZIF-8 skeleton enhanced the thermostability and mechanical strength of dmlSPE. As a consequence, the dmlSPE exhibited a high ionic conductivity of 0.713 mS cm−1 at 0 °C, a high tensile strength of 21 Mpa, and superior thermostability. In addition, related lithium symmetric cells exhibited a long cycling life of up to 2000 h, and Li|dmlSPE|NCM811 cells exhibited a high capacity of 180 mAh g−1 at 0.2 C.
Detail
Modeling analysis of ionic solvation structure in concentrated poly(ethylene carbonate) electrolytes
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.electacta.2023.142875
Although the performance of all-solid-state batteries has improved greatly in the last few decades, the lack of understanding of their working mechanism is still a hindrance in many studies and in improving the properties and performance of solid polymer electrolytes (SPE). To learn about the solvation structure in concentrated poly(ethylene carbonate) (PEC) electrolytes and aim to improve their ionic conduction, molecular dynamics simulations were performed in electrolyte models consisting of PEC and lithium bis(trifluoromethanesulfonyl) imide (LiTFSI). Based on the radial distribution function, a competitive effect induced by interactions between Li cations and TFSI anions was determined to take over the capital coordination from C=O groups in the PEC chains and increase segmental motion. Changes in the total coordination number in electrolytes revealed that the freeing of Li cations from the coordinating bonds would lead to an increase in the transport number with increasing salt concentration. Finally, according to the theoretical calculation of free volume and ionic conductivity, the TFSI anions are expected to act as a plasticizer in concentrated electrolytes, which could transform into an aggregate with Li cations and promote the mobility of those cations as well as their conductivity.
Detail
Improved Li-ion kinetics of the anode by kneading process of binder for lithium-ion batteries with high energy density
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.electacta.2023.142900
The low Li-ion kinetics caused by the high ionic and charge transfer resistance in the dense and thick electrode deteriorates electrochemical properties in lithium-ion batteries (LIBs) with high energy density. Here, we report a kneading process of the carboxymethyl cellulose (CMC) binder to improve Li-ion kinetics in the anode. The kneading process of Na-CMC increases the adsorption amount of Na-CMC on the graphite surface, which improves the dispersibility of the anode slurry. Enhanced dispersibility enables uniform pore distribution in the anode, which improves Li-ion kinetics. Moreover, replacing the Na-CMC with Li-CMC in the kneading process further improves Li-ion kinetics in the anode by reducing the charge transfer activation energy due to the formation of high Li-ion conducting LiF-rich solid-electrolyte interphase layer. The anode employing Li-CMC kneading process exhibits enhanced constant current charging capacity retention and cycling stability compared to those of the pristine anode.
Detail
Near-in-situ electrochemical impedance spectroscopy analysis based on lithium iron phosphate electrode
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.electacta.2023.142919
Impedance spectroscopy provides insight into the internal mechanisms of batteries. However, the complexity and data fluctuations in low-frequency parts of impedance spectra often lead to difficulties in analysis, and even neglected in practical applications. To address this issue, we conducted a detailed analysis of lithium iron phosphate (LFP) cells using near-in-situ electrochemical impedance spectroscopy (EIS). The LFP cells exhibited stable charge-discharge platforms, with a narrow reaction voltage range dividing the process into three distinct stages. A near-in-situ EIS test was conducted during charging process, and the changing trend of the impedance spectrum was obtained at different stages, with low-frequency region being particularly prominent. By applying the macrohomogeneous porous electrode theory, we analyzed the impedance features of the LFP porous electrode at low frequencies and established corresponding equivalent circuit models for each stage. Thus, the low-frequency part of the impedance spectrum was accurately fitted and interpreted, and the fitted ionic and electronic resistivities matched well with actual. Our results provide a foundation for further research and development of EIS applications in battery systems, while enhancing the understanding of LFP cell performance.
Detail
Catalytically Synthesized Prussian Blue by a One-Step Copolymerization of Polydopamine-Polypyrrole for Electrochemical Sensing of Hydrogen Peroxide
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-27 , DOI: 10.1016/j.electacta.2023.142949
Electrochemical sensing of hydrogen peroxide (H2O2) has been considered crucial for biochemical and industrial reasons. Since Prussian Blue (PB) has an excellent catalytic performance of H2O2, many studies have devised various methods to synthesize it. Recently, a method of using the monomer of a certain polymer directly as a reducing agent for Fe3+ to “catalytically” synthesize PB was proposed. However, almost no research has used a couple of monomers to synthesize PB to exploit the strengths of a copolymer, such as polydopamine-polypyrrole (PDA-PPY), that has both stability of PDA and electroconductivity of PPY. In this study, PB was catalytically synthesized with a one-step copolymerization of PDA-PPY for the electrochemical sensing of H2O2. The structure of the PB-PDA-PPY composite was characterized by Fourier-transform infrared spectroscopy, field emission scanning electron microscopy, transmission electron microscopy, and X-ray diffraction. The interfacial property of PB-PDA-PPY/glassy carbon electrode (GCE) was investigated by electrochemical impedance spectroscopy. The electrochemical response of PB-PDA-PPY/GCE towards H2O2 was studied via cyclic voltammetry and amperometry. A particularly wide linear range (5μM – 1.16 × 104 μM) and a long duration time (2450s) with high linearity (R2 = 0.9996) were noticed with good sensitivity (112 μA mM−1 cm−2) and limit of detection (3.64 μM). Further, besides good reproducibility and stability, the PB-PDA-PPY/GCE showed apparent selectivity to H2O2 than other biological molecules. The one-step copolymerization procedure of PDA-PPY suggested in this study successfully synthesized PB that can be used for H2O2 sensing, which can be extended for other copolymer-based PB composite materials.
Detail
Micro-kinetic mean-field model of subsurface oxidation in a platinum electrocatalyst
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.electacta.2023.142867
The ability to predict surface reactions on heterogeneous nanoparticle catalysts is important for the design and development of high-performance materials and for controlling the reaction conditions. Herein, we formulate a mean-field model of interacting reaction intermediates involving subsurface species. The model uses a partition function based on a statistical lattice gas model to describe the surface phase, with thermodynamic relationships satisfied using the derived intermediates. Kinetic rate equations were systematically formulated, aided by linear relationships between activation barriers and reaction free energies. The model was applied to oxide growth on a Pt electrocatalyst for use in proton-exchange membrane fuel cells, which demonstrated that the model reasonably reproduces the experimentally measured amounts of oxide formed over a wide time range. Kinetic simulations and density functional theory calculations consistently indicate the significance of the self-stabilizing interactions of subsurface oxides in accurately simulating Pt-oxide formation and reduction.
Detail
A multifunctional LaFeO3 nanocages modified separator for propelling polysulfides chemisorption and catalytic conversion in Li-S batteries
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.electacta.2023.142928
The sluggish reaction kinetics of sulfur and the shuttle effect of intermediate polysulfides are the thorny issues for the commercialization of Li-S batteries. Commercial polypropylene separators cannot prevent the shuttling of polysulfides due to their large porosity. Therefore, the development of a novel type of separator can efficiently prohibit the transmission of polysulfides, will be beneficial to the practical application of Li-S batteries. Herein, we report a commercial membrane modified with perovskite-type LaFeO3 nanocages to block the transportation of polysulfides. Researches show that the modified multifunctional separators can not only effectively inhibit the shuttle of polysulfides, but also accelerate the reaction kinetics between S and Li2S. The electrochemical performance is greatly improved, which can be mirrored in the rate performance: 689.3 mA h g− at 4C, and cycling performance with the capacity decay rate of only 0.0585% per cycle for 1000 cycles at 1C. More significantly, the considerable electrochemical performance is still hold under the harsh condition of lean electrolyte.
Detail
International Symposium on Enhanced Electrochemical Capacitors, ISEECap 2022 Foreword
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.electacta.2023.142943
Abstract not available
Detail
Intrinsic properties of nanoparticulate Ir-based catalysts for oxygen evolution reaction by AC voltammetry
Journal of Applied Crystallography ( IF 6.1 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.electacta.2023.142882
Water splitting in acidic media is a sustainable and efficient new way to produce hydrogen fuel. However, the main bottleneck preventing the wider use of electrolyzers is still the oxygen evolution reaction (OER). Currently, the best electrocatalysts for OER are Ir-based materials, but the mechanistic details are still not fully understood. In this work, we investigate the similarities and differences in the OER mechanism of three different Ir-based catalysts, namely Vulcan carbon-supported and unsupported metallic Ir and rutile IrO2 nanoparticles, and the process of Ir activation. For this purpose, we use large amplitude AC Voltammetry to distinguish between capacitive and faradaic processes. To quantify the data, we also use a mechanistic fit of the resolved harmonics. We show that all catalysts share the same OER mechanism but require different amounts of activation cycles. We have found three intrinsic properties, which can adequately describe a material for electrocatalysis. First is the activation threshold number (ATN), second is the current normalized to the number of active sites (intrinsic current), and lastly the mass normalized active site density. It was found that Ir on Vulcan has an intrinsic activity at least 3 times higher than the other two materials under consideration, as well as having the highest active site density. From the model fits we can also gain further insight into the mechanistic details for each material. For metallic Ir samples, the rate-limiting step is shown to be water adsorption, whereas for IrO2 the bottleneck is the inherently slower kinetics. This also indicates that IrO2 does not produce the same IrOH as Ir metal and therefore has different intrinsic properties. This study provides new insights into the intrinsic properties of different Ir nanocatalysts and highlights a general approach to studying the reaction mechanisms and intrinsic properties of electrocatalysts.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
N.A. 134 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://journals.iucr.org/j/services/submit.html